molecular formula C21H27N3O3S B10883872 N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10883872
M. Wt: 401.5 g/mol
InChI Key: YTNXLNLPEPNVEJ-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a sulfonylphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using a phenylpropyl halide.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine intermediate with a sulfonyl chloride derivative.

    Acetylation: The final step involves the acetylation of the sulfonylated piperazine intermediate using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylpropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Modulate Signaling Pathways: It can influence signaling pathways involved in inflammation, pain, and cell proliferation.

Comparison with Similar Compounds

N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-Phenylacetamide Sulfonamides: These compounds share a similar sulfonamide structure but differ in their substituents, leading to variations in their biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring and different substituents, which may exhibit distinct pharmacological properties.

    Phenylpropyl Derivatives: Compounds containing a phenylpropyl group, which can influence their chemical reactivity and biological effects.

Conclusion

N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its therapeutic applications and to develop new derivatives with enhanced properties.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[4-(3-phenylpropyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O3S/c1-18(25)22-20-9-11-21(12-10-20)28(26,27)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-17H2,1H3,(H,22,25)

InChI Key

YTNXLNLPEPNVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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